4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate
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Overview
Description
4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate: is a complex organic compound with a unique structure characterized by multiple tert-butyl groups and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfanyl linkage: This step involves the reaction of 3,5-ditert-butylbenzenethiol with 4-bromophenol under basic conditions to form the intermediate 4-[(3,5-ditert-butylbenzoyl)sulfanyl]phenol.
Etherification: The intermediate is then reacted with 4-bromophenyl ether to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate: shares similarities with other compounds containing sulfanyl linkages and tert-butyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C42H50O3S2 |
---|---|
Molecular Weight |
667g/mol |
IUPAC Name |
S-[4-[4-(3,5-ditert-butylbenzoyl)sulfanylphenoxy]phenyl] 3,5-ditert-butylbenzenecarbothioate |
InChI |
InChI=1S/C42H50O3S2/c1-39(2,3)29-21-27(22-30(25-29)40(4,5)6)37(43)46-35-17-13-33(14-18-35)45-34-15-19-36(20-16-34)47-38(44)28-23-31(41(7,8)9)26-32(24-28)42(10,11)12/h13-26H,1-12H3 |
InChI Key |
ACKPUYRDPGNRDF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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